molecular formula C10H10ClF3N2O2 B1272616 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid CAS No. 338770-18-6

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid

Cat. No. B1272616
M. Wt: 282.64 g/mol
InChI Key: OZYZTDVTXHXOKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid, is a structurally complex molecule that appears to be related to a family of compounds with potential biological activity. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help us infer certain aspects of its chemistry and behavior.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with the protection of functional groups, followed by derivatization and chromatographic separation of isomers . For example, the synthesis of 4-[p-[(2-chloroethyl)-(2-hydroxyethyl)amino]phenyl]butyric acid involves alkylation reactions and careful control of reaction conditions . Although the exact synthesis route for 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid is not provided, similar strategies could be employed, considering the presence of an amino group and a carboxylic acid function in the molecule.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as single-crystal X-ray diffraction, which reveals the arrangement of atoms in the crystal and the presence of hydrogen bonding and other intermolecular interactions . These studies often include analysis of vibrational spectra to understand the molecular vibrations and confirm the molecular structure .

Chemical Reactions Analysis

The behavior of similar compounds in chemical reactions can provide insights into the reactivity of the compound . For instance, the behavior of 4-[p-[(2-chloroethyl)-(2-hydroxyethyl)amino]phenyl]butyric acid in the NBP assay suggests that it can alkylate other molecules, indicating potential reactivity under certain conditions . Enantiomeric resolution studies of related compounds also suggest that chiral centers in these molecules can be separated and may exhibit different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structure and the results of computational studies. For example, the vibrational studies, hyperpolarizability, and NBO analysis provide information on the electronic properties, stability, and potential for intramolecular charge transfer . These properties are crucial for understanding how the compound might interact with biological targets or other chemicals.

Scientific Research Applications

Antimicrobial and Antifungal Activity

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid derivatives show significant antimicrobial and antifungal activities. A study by Mickevičienė et al. (2015) found that derivatives of this compound exhibited good activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Synthesis of Novel Compounds

This compound plays a role in the synthesis of novel compounds with potential biological activity. Sayed et al. (2003) described the use of a similar compound in preparing new heterocyclic compounds, some of which exhibited antimicrobial and antifungal properties (Sayed et al., 2003).

Functionalization in Organic Chemistry

In organic chemistry, this compound is used for the functionalization of various chemicals. Cottet et al. (2004) detailed the conversion of related chloro- and bromo(trifluoromethyl)pyridines into carboxylic acids, showcasing the versatility of such compounds in chemical reactions (Cottet et al., 2004).

Molecular Docking and Structural Studies

Studies have also been conducted on the molecular docking and structural aspects of related compounds. Vanasundari et al. (2018) investigated the vibrational, structural, electronic, and optical properties of similar butanoic acid derivatives, highlighting their potential as nonlinear optical materials (Vanasundari et al., 2018).

Agricultural Applications

Research by Grichar and Boswell (1986) on compounds structurally similar to 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid showed their effectiveness in controlling postemergence grass in peanuts, demonstrating the potential agricultural applications of these compounds (Grichar & Boswell, 1986).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3N2O2/c11-7-4-6(10(12,13)14)5-16-9(7)15-3-1-2-8(17)18/h4-5H,1-3H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYZTDVTXHXOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NCCCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.